PF-5274857 is a potent, orally active and selective hedgehog (Hh) signaling pathway inhibitor with an IC50 of 5.8 nM and a Ki of 4.6 nM. PF-5274857 was found to effectively penetrate the blood-brain barrier and inhibit Smo activity in the brain of primary medulloblastoma mice, resulting in improved animal survival rates. PF-5274857 was orally available and metabolically stable in vivo. PF-5274857 is a potentially attractive clinical candidate for the treatment of tumor types including brain tumors and brain metastasis driven by an activated Hh pathway.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-5274857 is a potent, orally active and selective hedgehog (Hh) signaling pathway inhibitor with an IC50 of 5.8 nM and a Ki of 4.6 nM. PF-5274857 was found to effectively penetrate the blood-brain barrier and inhibit Smo activity in the brain of primary medulloblastoma mice, resulting in improved animal survival rates. PF-5274857 was orally available and metabolically stable in vivo. PF-5274857 is a potentially attractive clinical candidate for the treatment of tumor types including brain tumors and brain metastasis driven by an activated Hh pathway.
Selective dopamine D4 receptor partial agonist (EC50 = 205 nM) that binds with high affinity (Ki = 5.2 nM). Displays 250-fold selectivity over D3 receptors and > 1000-fold selectivity over D2, D1 and D5 receptors.
Immethridine is a potent histamine H3 receptor agonist (Ki = 0.85 nM). It is selective for histamine H3 over histamine H4 receptors (Ki = 245 nM). Immethridine inhibits cAMP-stimulated β-galactosidase transcription in SK-N-MC cells expressing human H3 receptors (EC50 = 0.18 nM) and induces a concentration-dependent decrease of the electrically induced twitch contraction in isolated guinea pig ileum. In vivo, immethridine (30 mg/kg, s.c.) inhibits hydrochloric acid-induced formation of gastric lesions in rats. Potent and highly selective histamine H3 receptor agonist (pEC50 = 9.74) that displays 300-fold selectivity over the H4 receptor (pKi values are 9.07 and 6.61 respectively). Does not bind to H1 or H2 receptors at concentrations up to 10 μM.�.
Sphingosine-1-phosphate (S1P) receptor antagonist, highly selective for S1P2 (EDG-5). Inhibits S1P binding to human S1P2 receptors with an IC50 value of 17.6 nM. At concentrations up to 10 μM, displays 4.2% inhibition of S1P3 and does not antagonize S1P1. Enhances S1P-induced angiogenesis in vivo.
High affinity α2-adrenoceptor antagonist and selective 5-HT uptake inhibitor (Ki values are 2.01 and 3.77 nM respectively). Displays low affinity at a variety of structurally homologous GPCRs.
Prodrug form of FTI 276 that inhibits farnesyltransferase (FTase) (IC50 = 0.5 nM). Inhibits H-Ras and K-Ras processing in whole cells (IC50 values are 0.1 and 10 μM respectively) and disrupts constitutive H-Ras-specific activation of MAPK. Causes significant antiproliferative effects in human malignant glioma cells and many other tumor cell lines.
BIBO-3304 is an antagonist of the neuropeptide Y (NPY) receptor Y1 (Kis = 0.38 and 0.72 nM, respectively). It is selective for Y1 over Y2, Y4, and Y5 receptors (Kis = >1,000 nM for all). BIBO-3304 (30 µg/animal) inhibits NPY-induced increases in food intake in fasted rats when injected into the paraventricular nucleus (PVN) of the hypothalamus. It also inhibits the pressor response induced by NPY or bilateral common carotid artery occlusion in cats when administered at a dose of 100 µg/kg. High affinity NPY Y1 receptor antagonist (IC50 values are 0.38 and 0.72 nM at human and rat receptors respectively) that displays > 2600-fold selectivity over Y2, Y4 and Y5 receptors. Inhibits NPY- and fasting-induced feeding in vivo following central administration. Also antagonizes anxiolytic-like effects of NPY.